

Immediate Safety and Hazard Summary

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **68Zn**

Cat. No.: **B079356**

[Get Quote](#)

Before handling ⁶⁸Zn waste, it is essential to be aware of its primary hazards. The following table summarizes the key safety information derived from safety data sheets.[1][2]

Hazard Category	Description	GHS Hazard Statements	Disposal Consideration
Pyrophoricity	Catches fire spontaneously if exposed to air. ^[2]	H250	Avoid exposure of dry powder to air. Do not dispose of in regular trash. ^[3] Waste must be chemically deactivated (quenched) before disposal.
Water Reactivity	In contact with water, releases flammable hydrogen gas, which may ignite spontaneously. ^[2]	H260	Do not use water to extinguish a zinc powder fire or to clean up spills. ^[4] Keep waste containers in a dry location. ^[5]
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects. ^{[2][6]}	H400, H410	Do not dispose of down the drain or in regular trash. ^{[4][7]} Must be disposed of as hazardous chemical waste. ^{[8][9]}

Step-by-Step Disposal Procedures for ⁶⁸Zn Waste

The following procedures provide a framework for the safe disposal of ⁶⁸Zn. These steps should be incorporated into a laboratory-specific Standard Operating Procedure (SOP).

Step 1: Waste Segregation and Collection

- Designated Waste Container: Collect all solid ⁶⁸Zn waste (e.g., contaminated gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.^{[3][8]}
 - The container must be made of a material compatible with zinc and any solvents used.

- Label the container "Hazardous Waste: ^{68}Zn (Pyrophoric, Water-Reactive, Ecotoxic)."[\[8\]](#)
- Inert Atmosphere: For residual or reactive ^{68}Zn powder, the waste container should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent spontaneous ignition.
- Segregation: Do not mix ^{68}Zn waste with other waste streams, especially aqueous or acidic waste, to prevent violent reactions.[\[9\]](#)
- Liquid Waste: Collect any solvent used to rinse glassware contaminated with ^{68}Zn in a separate, sealed hazardous waste container. Label it with the solvent name and "Contains ^{68}Zn residue."

Step 2: Deactivation (Quenching) of Residual ^{68}Zn Powder

Small amounts of residual ^{68}Zn powder must be deactivated before disposal. This process should only be performed by trained personnel in a controlled environment.

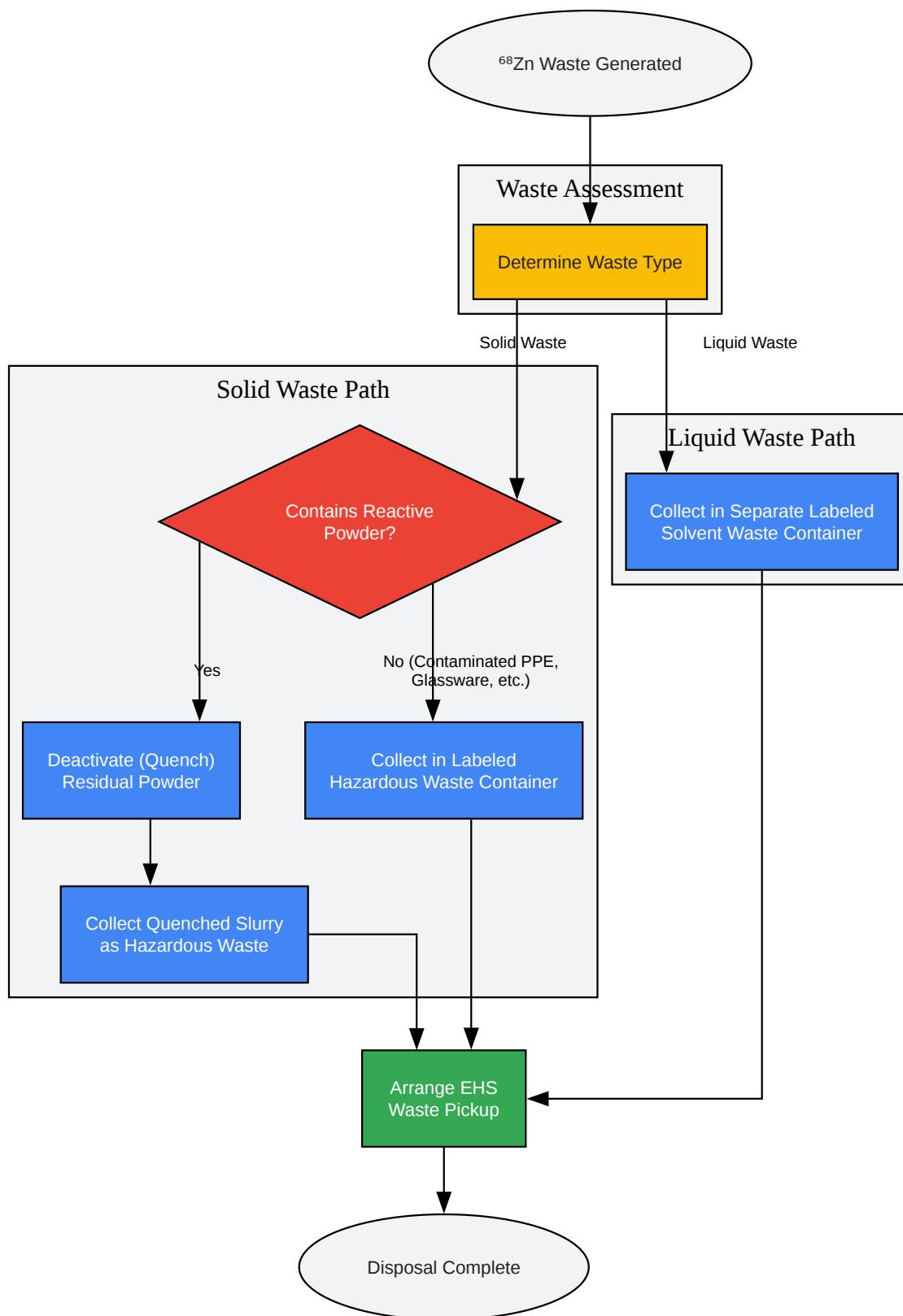
Experimental Protocol for Quenching ^{68}Zn :

- Preparation:
 - Perform the procedure in a certified chemical fume hood.[\[10\]](#)[\[11\]](#)
 - Ensure a Class D fire extinguisher (for combustible metals) or dry sand is readily accessible.[\[12\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[\[13\]](#)[\[14\]](#)
- Inerting the Reaction Vessel:
 - Use a three-necked flask equipped with a stirrer, an inert gas inlet, and a dropping funnel.
 - Purge the flask with an inert gas (argon or nitrogen) to remove all air.
- Suspension:

- Suspend the residual ^{68}Zn powder in a high-boiling point, inert hydrocarbon solvent (e.g., toluene or heptane).
- Quenching:
 - Cool the flask in an ice bath.
 - Slowly add a quenching agent, such as isopropanol, dropwise from the dropping funnel with vigorous stirring.[15] The slow addition is critical to control the exothermic reaction and hydrogen evolution.
 - After the initial reaction subsides, cautiously add methanol to ensure all reactive metal is consumed.[15]
- Final Hydrolysis:
 - Once the reaction with alcohol is complete, slowly add water dropwise to hydrolyze any remaining reactive species.[15]
- Waste Collection:
 - The resulting slurry should be collected as hazardous waste. Label the container with all chemical constituents for disposal through your institution's Environmental Health and Safety (EHS) office.[16][17]

Step 3: Disposal of Contaminated Materials and Empty Containers

- Solid Waste: Place all contaminated solid materials (gloves, bench paper, etc.) into the designated solid hazardous waste container.[18]
- Empty Containers:
 - Triple rinse the "empty" ^{68}Zn container with an inert, dry solvent (like toluene or hexane) under an inert atmosphere.[14][16]
 - Collect the rinsate as hazardous waste.[17]


- Leave the rinsed, open container in the back of a fume hood for at least 24 hours to ensure any residual solvent evaporates.[14]
- Deface the label and dispose of the container as instructed by your EHS office.

Step 4: Arranging for Hazardous Waste Pickup

- Proper Labeling: Ensure all waste containers are properly sealed and labeled with their full chemical contents and associated hazards.[8][19]
- Contact EHS: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[9][16] Inform them of the pyrophoric and water-reactive nature of the waste.

Logical Workflow for ^{68}Zn Disposal

The following diagram illustrates the decision-making process for the proper disposal of ^{68}Zn waste in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Decision workflow for the safe disposal of ^{68}Zn waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buyisotope.com [buyisotope.com]
- 2. americanelements.com [americanelements.com]
- 3. Disposing of unreacted zinc powder and granules | UK Science Technician Community [community.preproom.org]
- 4. nj.gov [nj.gov]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. buyisotope.com [buyisotope.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. SOP: Water-Reactive Chemicals | PennEHRSS [ehrs.upenn.edu]
- 11. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. ehss.syr.edu [ehss.syr.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. chemistry.ucla.edu [chemistry.ucla.edu]
- 16. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 17. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 18. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]

- To cite this document: BenchChem. [Immediate Safety and Hazard Summary]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079356#68zn-proper-disposal-procedures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com